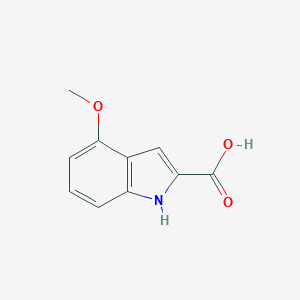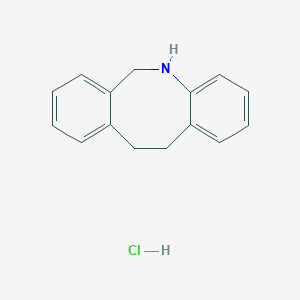![molecular formula C23H32O5 B034401 methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate CAS No. 104900-67-6](/img/structure/B34401.png)
methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dictyoceratin B is a marine natural product isolated from sponges, particularly those found in Okinawan waters. It belongs to the class of sesquiterpene phenols and has garnered significant attention due to its unique chemical structure and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dictyoceratin B involves several steps, including the formation of key intermediates and the establishment of stereochemistry. The enantioselective total synthesis of Dictyoceratin B has been reported, confirming its absolute stereochemistry . The synthetic route typically involves the use of reagents such as organometallic compounds and catalysts to achieve the desired configuration.
Industrial Production Methods: Currently, the industrial production of Dictyoceratin B is limited due to the complexity of its synthesis and the low yield from natural sources. Efforts are ongoing to develop more efficient synthetic methods and to explore biotechnological approaches for its production .
Análisis De Reacciones Químicas
Types of Reactions: Dictyoceratin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize specific functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce ketones and aldehydes.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various derivatives of Dictyoceratin B, which are studied for their enhanced biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a model compound for studying sesquiterpene phenols and their reactivity.
- Employed in the synthesis of analogs to explore structure-activity relationships.
Biology:
- Investigated for its role in marine chemical ecology and its interactions with other marine organisms.
Medicine:
- Exhibits hypoxia-selective growth inhibition in cancer cells, making it a promising candidate for anticancer drug development .
- Inhibits the accumulation of hypoxia-inducible factor-1α, a key target in hypoxia-adapted cancer cells .
Industry:
Mecanismo De Acción
Dictyoceratin B is often compared with other sesquiterpene phenols, such as Dictyoceratin A and Dictyoceratin C. These compounds share similar structural features but differ in their biological activities and mechanisms of action .
Comparación Con Compuestos Similares
Dictyoceratin A: Exhibits similar hypoxia-selective growth inhibition but differs in its specific molecular targets.
Dictyoceratin C: Shares structural components with Dictyoceratin B and exhibits comparable bioactivity.
Uniqueness: Dictyoceratin B’s unique ability to inhibit HIF-1α and its specific binding to RPAP3 distinguish it from other similar compounds.
Propiedades
Número CAS |
104900-67-6 |
|---|---|
Fórmula molecular |
C23H32O5 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate |
InChI |
InChI=1S/C23H32O5/c1-13-7-6-8-17-22(13,3)10-9-14(2)23(17,4)12-15-11-16(21(27)28-5)19(25)20(26)18(15)24/h11,14,17,24-26H,1,6-10,12H2,2-5H3/t14-,17+,22+,23+/m0/s1 |
Clave InChI |
MFMAXXNRMUAGPE-VITDHJIUSA-N |
SMILES |
CC1CCC2(C(C1(C)CC3=CC(=C(C(=C3O)O)O)C(=O)OC)CCCC2=C)C |
SMILES isomérico |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=C(C(=C3O)O)O)C(=O)OC)CCCC2=C)C |
SMILES canónico |
CC1CCC2(C(C1(C)CC3=CC(=C(C(=C3O)O)O)C(=O)OC)CCCC2=C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B34322.png)






![2-HEXYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE](/img/structure/B34335.png)

![N-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)


